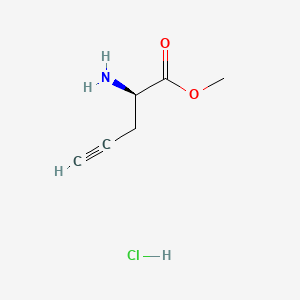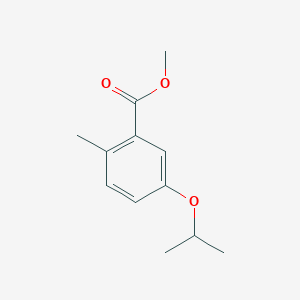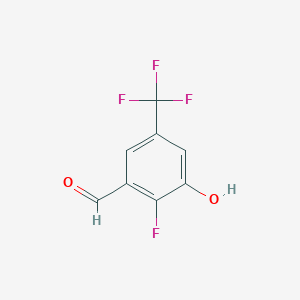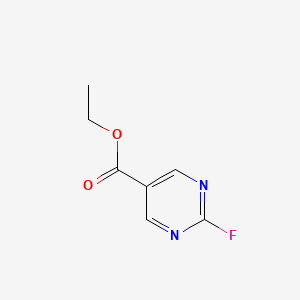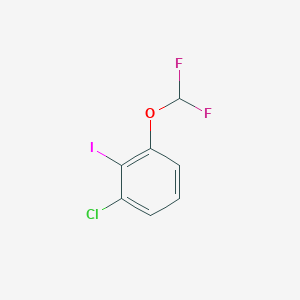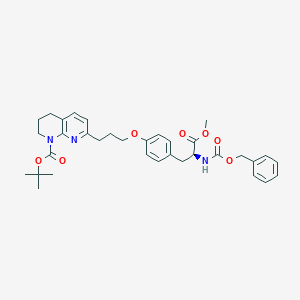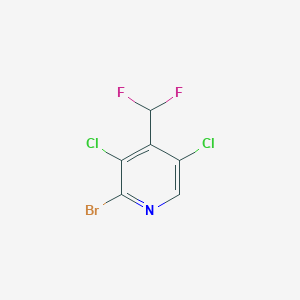
2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine typically involves halogenation reactions. One common method involves the bromination and chlorination of pyridine derivatives. The difluoromethyl group can be introduced using difluoromethylation reagents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The process may also involve the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
科学研究应用
2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
作用机制
The mechanism of action of 2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen and difluoromethyl groups can influence the compound’s reactivity and binding affinity. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: Similar structure but lacks the chlorine atoms.
3-Bromo-4-(difluoromethyl)pyridine: Similar structure with different halogenation pattern.
2,4-Dichloro-5-(difluoromethyl)pyridine: Similar structure with different halogenation pattern .
Uniqueness
2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine is unique due to its specific halogenation pattern, which can influence its reactivity and applications. The combination of bromine, chlorine, and difluoromethyl groups provides distinct chemical properties that can be leveraged in various chemical reactions and applications .
属性
分子式 |
C6H2BrCl2F2N |
|---|---|
分子量 |
276.89 g/mol |
IUPAC 名称 |
2-bromo-3,5-dichloro-4-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrCl2F2N/c7-5-4(9)3(6(10)11)2(8)1-12-5/h1,6H |
InChI 键 |
LIXVYJIASJBYDM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)Br)Cl)C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)
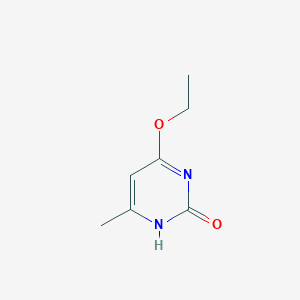

![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)
